molecular formula C18H16N2O5S B2985850 N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-00-5

N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2985850
CAS RN: 898436-00-5
M. Wt: 372.4
InChI Key: PFQPRWHOFACCJJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl moiety and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide moiety . These types of compounds are often synthesized for their potential biological activities.


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via methods such as Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Biological Activity and Pharmacological Potential

  • Sulfonamides, which include compounds like N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are significant for their broad pharmacological activities. They have been studied for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The exploration of sulfonamide hybrids has led to the development of agents with varied biological activities, thereby expanding their therapeutic potential (Ghomashi et al., 2022).

Antimalarial and Potential COVID-19 Applications

  • Research on sulfonamides, including structures similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, has shown promising antimalarial properties. Additionally, theoretical investigations suggest potential applications in treating COVID-19. This underscores the versatility and significance of sulfonamide compounds in addressing a range of infectious diseases (Fahim & Ismael, 2021).

Synthesis Techniques and Novel Derivatives

  • Innovative synthesis methods for N-heterocycle-fused quinoxalines, which include compounds similar to the one , have been developed. These methods emphasize green chemistry approaches, showcasing the evolving techniques in chemical synthesis aimed at reducing environmental impact (Xie et al., 2017).

Antimicrobial Properties

  • Quinoline clubbed with sulfonamide moiety, similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, has been synthesized and evaluated for antimicrobial applications. This research contributes to the development of new antimicrobial agents, addressing the increasing need for effective treatments against resistant microbial strains (Source not specified, 2019).

Anticancer Applications

  • Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have been studied for their potential anticancer properties. This research highlights the importance of such compounds in developing new therapeutic agents for various cancer types (Faidallah et al., 2012).

Photophysical and Fluorescent Properties

  • Novel derivatives of quinoline, related to the compound , have been explored for their fluorescent properties. These studies contribute to the development of new fluorescent probes and materials, with potential applications in imaging and diagnostics (Bodke et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-17-4-1-11-7-14(8-12-5-6-20(17)18(11)12)26(22,23)19-13-2-3-15-16(9-13)25-10-24-15/h2-3,7-9,19H,1,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQPRWHOFACCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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